10-Norparvulenone

Vue d'ensemble

Description

10-Norparvulenone is a fungal metabolite originally isolated from the culture broth of Paraconiothyrium sporulosum FO-5050. This compound has garnered significant interest due to its unique chemical structure and biological activities, particularly its ability to inhibit the replication of the influenza virus .

Méthodes De Préparation

The total synthesis of 10-Norparvulenone has been achieved using a xanthate-mediated addition-cyclization sequence. This method enables the construction of the alpha-tetralone subunit, which is a key structural feature of this compound. The synthetic route involves the following key steps:

Early-stage asymmetric alkynylation: of an aromatic aldehyde with a propiolate.

Intramolecular Friedel–Crafts acylation: .

Site-selective cleavage: of an aryl methyl ether.

Analyse Des Réactions Chimiques

Key Steps and Conditions:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Acylation | Bromoacetyl bromide, m-methoxyphenol | 92% |

| 2 | Xanthate formation | Potassium ethyl xanthate, acetone, 0°C | Quant. |

| 3 | Radical cyclization | Vinyl pivalate, DLP (initiator), DCE reflux | 36% |

| 4 | Formylation | TiCl₄, dichloromethyl methyl ether | 96% |

| 5 | Saponification | NaOH, aqueous conditions | 68% |

This sequence highlights the xanthate-mediated radical addition-cyclization as the critical step for forming the bicyclic structure .

Formylation at the Aromatic Ring

The aldehyde group at the C-5 position is introduced via Friedel-Crafts formylation :

-

Reagents : TiCl₄, dichloromethyl methyl ether

-

Mechanism : Electrophilic aromatic substitution facilitated by Lewis acid activation .

Hydrolysis and Saponification

The trimethylacetyl ester group in intermediate 27 undergoes base-mediated saponification , yielding the free carboxylic acid moiety essential for antiviral activity .

Hydroxylation

In biological systems, tyrosinase-catalyzed hydroxylation at the C-4 position of 3-hydroxyanisole (a structural analog) has been observed, suggesting potential oxidative modifications in related compounds .

Stability Under Oxidative Conditions

-

Air Sensitivity : The phenolic hydroxyl groups render 10-norparvulenone prone to oxidation, necessitating inert atmosphere handling .

-

Antioxidant Properties : Structural analogs like catalponol exhibit radical scavenging activity, implying similar reactivity for this compound .

Comparative Reactivity

| Feature | This compound | O-Methylasparvenone |

|---|---|---|

| Core Structure | α-Tetralone with C-5 aldehyde | α-Tetralone with C-5 methoxy |

| Key Reactivity | Electrophilic substitution | Nucleophilic demethylation |

| Synthetic Utility | Precursor to O-methylasparvenone | Final bioactive product |

Research Findings

Applications De Recherche Scientifique

Antiviral Activity

One of the most notable applications of 10-Norparvulenone is its antiviral properties, particularly against the influenza virus. Research has demonstrated that this compound inhibits the replication of the influenza virus A/PR/8/34 in MDCK cells. The mechanism involves reducing virus sialidase activity, which is crucial for viral replication and spread within host cells .

Case Study: Influenza Virus Inhibition

- Study Reference : Fukami et al., J. Antibiot. 53, 1215-1218 (2000)

- Findings : this compound significantly reduced viral replication, showcasing its potential as a therapeutic agent against influenza.

Antimicrobial Activity

Despite its antiviral efficacy, this compound exhibited limited antimicrobial activity against various microorganisms at a concentration of 10 µg/disc. This suggests that while it may not be effective as a broad-spectrum antimicrobial agent, its selective antiviral properties warrant further investigation .

Fungal Metabolite Studies

This compound has been isolated from the culture broth of Paraconiothyrium sporulosum FO-5050, highlighting its significance in the study of fungal metabolites. This compound serves as a model for understanding the biosynthesis of similar bioactive compounds produced by fungi .

Drug Development

The unique structure and biological activity of this compound position it as a candidate for drug development, particularly in creating new antiviral medications. Its ability to inhibit viral replication can be further explored to develop more effective treatments for viral infections.

Data Table: Summary of Research Findings

| Application | Study Reference | Key Findings |

|---|---|---|

| Antiviral Activity | Fukami et al., J. Antibiot. (2000) | Inhibits influenza virus replication |

| Antimicrobial Activity | Hayashi et al., J. Antibiot. (1995) | Limited antimicrobial effectiveness observed |

| Fungal Metabolite Studies | Zard et al., Org. Lett. (2003) | Isolated from Paraconiothyrium sporulosum |

Mécanisme D'action

10-Norparvulenone exerts its effects by inhibiting viral sialidase activity, which is crucial for the replication of the influenza virus. This inhibition leads to a decrease in viral replication and an increase in the survival of infected cells. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in tumor cells by inhibiting protein kinases involved in cell signaling pathways that regulate cell growth and division .

Comparaison Avec Des Composés Similaires

10-Norparvulenone is closely related to compounds such as parvulenone and O-methylasparvenone, which have similar structural motifs and biological activities . this compound is unique due to its specific inhibition of viral sialidase and its potent anticancer properties . Other similar compounds include:

Parvulenone: Another fungal metabolite with antiviral properties.

O-Methylasparvenone: A compound with similar structural features and biological activities.

Activité Biologique

10-Norparvulenone is a naturally occurring terpenoid derived from the plant Asparagus officinalis. Its unique bicyclic structure contributes to its diverse biological activities, particularly its potential as an antiviral and anti-inflammatory agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 238.24 g/mol

- Solubility : Soluble in DMSO and methanol

The compound features a cyclopentane ring fused to a cyclohexene moiety, which is critical for its biological activity.

Antiviral Activity

This compound has shown significant antiviral effects, particularly against the influenza virus. Research indicates that it inhibits the replication of the influenza virus by targeting the virus's sialidase activity, an enzyme essential for viral entry into host cells. This inhibition could potentially prevent viral infections .

Key Findings :

- Inhibition of influenza virus replication in MDCK cells.

- IC values for viral sialidase activity remain to be fully elucidated.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits moderate anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-activated RAW264.7 cells, it inhibited nitric oxide (NO) production with an IC value of approximately 44.5 μM . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

While this compound has shown some antimicrobial properties, it did not exhibit significant activity against various microorganisms at a concentration of 10 µg/disc . However, it has been noted to possess antibacterial activity against E. coli, indicating a potential role in combating bacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional similarities between this compound and related compounds:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Parvulenone | Terpenoid | Antimicrobial, anti-inflammatory | Contains a cyclobutane ring |

| Asparvenone | Terpenoid | Antioxidant | Exhibits strong antioxidant properties |

| 10-Hydroxyparvulenone | Terpenoid | Antimicrobial | Hydroxyl group enhances solubility |

| Norparvulenol | Terpenoid | Antimicrobial | Alcohol functional group |

| This compound | Terpenoid | Antiviral, anti-inflammatory | Unique bicyclic structure |

This table illustrates how this compound distinguishes itself through its specific structural features and biological activities.

Case Study on Anti-influenza Activity

A significant study demonstrated that this compound effectively inhibited the replication of mouse-adapted influenza virus A/PR/8/34 in vitro. The research highlighted its mechanism of action involving sialidase inhibition, which is crucial for viral infectivity .

Cytotoxicity Studies

In cytotoxicity assays involving human cancer cell lines (A549, HeLa, MCF-7), this compound did not show significant cytotoxic effects at concentrations up to 50 μM. This suggests a favorable safety profile for further therapeutic exploration .

Propriétés

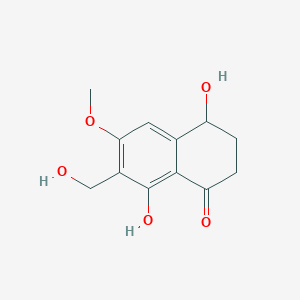

IUPAC Name |

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSUIALRPVXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346895 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618104-32-8 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 10-Norparvulenone?

A1: this compound is a natural product that has been isolated from various fungal species. These include Microsphaeropsis sp. FO-5050 [], Pestalotiopsis photiniae [], Leptosphaerulina chartarum 3608 [], and Pulvinula sp. 11120 [].

Q2: What is the reported biological activity of this compound?

A2: this compound has demonstrated anti-influenza virus activity by inhibiting the replication of influenza virus A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells []. It has also shown antifungal activity against Gibberelle zeae, Botrytis cinerea, and Phytophthora nicotianae [].

Q3: Have there been any total syntheses reported for this compound?

A3: Yes, several total syntheses of (±)-10-norparvulenone have been reported. A notable approach utilizes a xanthate-mediated addition-cyclization sequence for constructing the alpha-tetralone subunit [, ]. This method, starting from commercially available m-methoxyphenol, offers a concise route to the target molecule.

Q4: What is the structure of this compound?

A4: this compound contains a tetralone core structure. While the provided abstracts do not provide specific spectroscopic data, they indicate that standard techniques like NMR and HR-ESIMS were used for structural elucidation [].

Q5: Has the environmental impact of this compound been studied?

A5: The provided research abstracts do not mention any studies on the environmental impact or degradation pathways of this compound. This information would be crucial for assessing any potential ecological risks associated with the compound.

Q6: What analytical techniques have been used to characterize this compound?

A7: Researchers have employed various analytical methods to characterize this compound. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in determining the molecular weight, formula, and structural details of the compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.